1-(4-Methylphenyl)-3-propanoylpiperidin-2-one is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. It belongs to a class of compounds known as piperidones, which are characterized by the presence of a piperidine ring and various substituents that can influence their pharmacological properties. The compound's molecular formula is , and it has garnered attention for its potential applications in drug development.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a ketone due to the presence of a carbonyl group adjacent to the piperidine structure. Its CAS (Chemical Abstracts Service) registry number is 21551-47-3, which allows for easy identification in chemical databases.
The synthesis of 1-(4-Methylphenyl)-3-propanoylpiperidin-2-one typically involves several steps, often starting from readily available precursors. One common method is through the acylation of piperidin-2-one with propanoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired ketone structure while allowing for the introduction of the 4-methylphenyl group.
The molecular structure of 1-(4-Methylphenyl)-3-propanoylpiperidin-2-one features a piperidine ring substituted with a propanoyl group and a para-methylphenyl group. The carbonyl group (C=O) is central to its ketone functionality.
CC(=O)N1CCCCC1(C)C
.1-(4-Methylphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions:
The choice of reagents and conditions will significantly affect the reaction outcomes. For example, using strong oxidizing agents like potassium permanganate can lead to complete oxidation, while milder conditions may yield selective modifications.
The mechanism of action for 1-(4-Methylphenyl)-3-propanoylpiperidin-2-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate various physiological processes, potentially leading to therapeutic effects.
Research indicates that compounds with similar structures often exhibit activity through inhibition or activation of certain pathways, which could be explored further through biological assays.
1-(4-Methylphenyl)-3-propanoylpiperidin-2-one has several scientific applications:
Piperidin-2-one derivatives represent a structurally distinctive subclass of piperidine-based heterocycles characterized by a carbonyl group at the 2-position. This modification imparts significant conformational rigidity and electronic properties compared to saturated piperidines, enhancing their utility as privileged scaffolds in drug design [5] . The lactam functionality enables specific hydrogen-bonding interactions with biological targets, while the remaining ring positions offer vectors for structural diversification to optimize pharmacological profiles. Within this chemical space, 1-(4-Methylphenyl)-3-propanoylpiperidin-2-one exemplifies strategic functionalization at three critical positions: a 4-methylphenyl group at N1, a propanoyl chain at C3, and the inherent lactam carbonyl at C2. This targeted molecular architecture balances lipophilicity, electronic distribution, and steric parameters to engage biological targets with high precision, positioning it as a compound of significant interest in modern medicinal chemistry.
The piperidin-2-one core serves as a conformationally constrained pharmacophore that influences ligand-receptor binding kinetics and metabolic stability. The embedded amide bond introduces a dipole moment (∼3.5 Debye) and reduces ring flexibility, promoting specific interactions with enzymatic active sites or protein cavities [5] . This is exemplified by its prevalence in therapeutics targeting neurological disorders, cancer, and infectious diseases. For instance, the piperidinone scaffold in donepezil (Figure 1) facilitates dual-site binding to acetylcholinesterase through carbonyl coordination to the catalytic triad and pi-stacking of the benzylpiperidine moiety [5]. Similarly, melperone leverages the hydrogen-bond accepting capability of its piperidinone carbonyl for D2 receptor antagonism [5]. The reactivity profile of the lactam allows further synthetic elaboration—ring fusion, spiropiperidinones, or N-alkylation—enabling fine-tuning of three-dimensional structure for enhanced target complementarity. Computational analyses indicate that piperidin-2-one derivatives occupy under-explored regions of chemical space, characterized by elevated Fsp³ character (≥0.5) and moderate polar surface area (40–60 Ų), properties correlated with improved clinical success rates .
Table 1: Pharmacologically Active Piperidin-2-one Derivatives
Compound Name | Biological Target | Therapeutic Application | Structural Feature |
---|---|---|---|
Donepezil | Acetylcholinesterase | Alzheimer’s Disease | 1-Benzyl-4-piperidinone core |
Melperone | Dopamine D2 Receptor | Antipsychotic | 4-Fluorophenyl-piperidinone |
Halofuginone* | Prolyl-tRNA synthetase | Antimalarial/Anticancer | Quinazolinone-fused piperidinone |
1-(4-Methylphenyl)-3-propanoylpiperidin-2-one | Under investigation | N/A | N-Aryl-C3-propanoyl substitution |
*Halofuginone contains a partially reduced piperidin-2-one moiety.
Aryl substitution at the piperidin-2-one nitrogen, particularly with 4-methylphenyl, significantly influences binding affinity, selectivity, and pharmacokinetic behavior. The methyl group’s electron-donating capacity (+σp ∼ −0.17) enhances the aromatic ring’s π-electron density, strengthening cation-π or π-π stacking interactions with target proteins [3] [6]. In dopamine transporter (DAT) inhibitors like pyrovalerone analogs, 4-methylphenyl substitution confers >10-fold selectivity for DAT over serotonin transporter (SERT), attributed to favorable van der Waals contacts within the hydrophobic subpocket of DAT [3]. This contrasts with unsubstituted phenyl or electron-deficient rings (e.g., 4-CF₃-phenyl), which exhibit reduced DAT affinity due to steric clashes or electronic repulsion.
Comparative studies of 2,6-diarylpiperidin-4-ones further demonstrate that 4-methylphenyl enhances analgesic and local anesthetic efficacy relative to halogenated or methoxylated analogs [6]. The methyl group’s moderate lipophilicity (π ∼ 0.56) optimizes cellular membrane permeability without excessive logP (>3), aligning with Lipinski’s guidelines for drug-likeness. Molecular dynamics simulations reveal that 4-methylphenyl adopts a coplanar orientation with tyrosine/phenylalanine residues in voltage-gated sodium channels, stabilizing the inactivated state responsible for local anesthesia [6]. This specificity underscores its role beyond mere steric bulk—it actively modulates electronic complementarity at target interfaces.
The C3-propanoyl moiety (CH₃CH₂C=O-) represents a strategic hydrogen-bond acceptor and conformational lock that extends the pharmacophore’s spatial reach. Ketone-functionalized side chains at this position exhibit distinct advantages:
In 2,6-diarylpiperidin-4-ones, ketone groups at C4 form critical chelating interactions with metal ions or polar amino acids, but oxime derivatization at this position abolishes analgesic activity while introducing antifungal properties [6]. This highlights the propanoyl’s irreplaceable role in 1-(4-Methylphenyl)-3-propanoylpiperidin-2-one: its non-derivatized ketone likely engages targets through specific, non-reducible hydrogen bonds. Molecular modeling suggests the propanoyl chain adopts a gauche conformation, projecting the carbonyl toward the 4-methylphenyl ring’s para position, creating an intramolecular dipole-aromatic interaction that preorganizes the molecule for target binding [3] [5].
Table 2: Impact of C3 Substituents on Piperidin-2-one Bioactivity
C3 Substituent | DAT IC₅₀ (μM) | logP | Hydrogen Bond Acceptor Strength | Conformational Flexibility |
---|---|---|---|---|
Propanoyl | 0.15 | 2.8 | Strong (δ⁻ on O) | Moderate (1 rotatable bond) |
Acetyl | 0.42 | 2.1 | Strong | Low (0 rotatable bonds) |
Butanoyl | 0.62 | 3.4 | Strong | High (2 rotatable bonds) |
Hydroxyethyl | >10 | 1.9 | Moderate (OH donor) | Moderate |
Data adapted from dopamine transporter (DAT) inhibition studies of pyrovalerone analogs [3].
CAS No.: 16382-06-2
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9